molecular formula C16H14N2 B14165667 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole CAS No. 4238-67-9

5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole

Cat. No.: B14165667
CAS No.: 4238-67-9
M. Wt: 234.29 g/mol
InChI Key: HEIREDMIGONFIR-UHFFFAOYSA-N
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Description

5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is of significant interest due to its structural similarity to various biologically active molecules, including natural alkaloids and synthetic pharmaceuticals. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the oxidation of 1-(hydroxymethyl)-5-methyl-3,6-dihydro-4H-pyridazino[4,5-b]carbazol-4-one with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) solution under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, ketones, alcohols, amines, and various substituted derivatives of this compound.

Scientific Research Applications

5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is unique due to its specific substitution pattern and the resulting electronic and steric properties

Properties

CAS No.

4238-67-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C16H14N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-5,8-9,18H,6-7H2,1H3

InChI Key

HEIREDMIGONFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN=CC2=CC3=C1NC4=CC=CC=C43

Origin of Product

United States

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